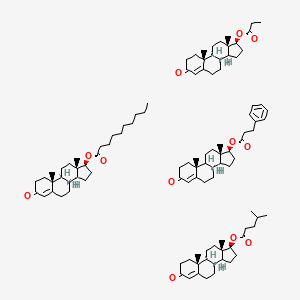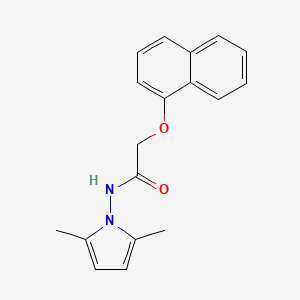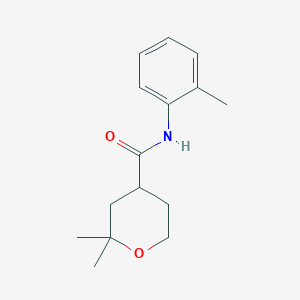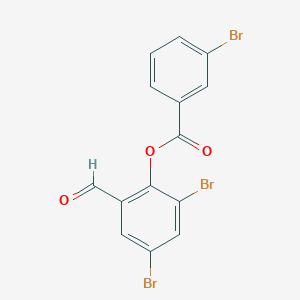
2,4-Dibromo-6-formylphenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-formylphenyl 3-bromobenzoate is an organic compound with the molecular formula C14H7Br3O3. It is a brominated ester derivative of benzoic acid, characterized by the presence of bromine atoms and a formyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-formylphenyl 3-bromobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 6-formylphenyl benzoate, followed by esterification with 3-bromobenzoic acid. The reaction conditions often require the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-formylphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or ether.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2,4-Dibromo-6-carboxyphenyl 3-bromobenzoate.
Reduction: Formation of 2,4-Dibromo-6-hydroxymethylphenyl 3-bromobenzoate.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-formylphenyl 3-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of photoactive materials due to its brominated structure.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-formylphenyl 3-bromobenzoate depends on its chemical structure and the specific reactions it undergoes. The bromine atoms and formyl group play crucial roles in its reactivity. For example, the formyl group can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-formylphenyl 3-methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
2,4-Dibromo-6-(bromomethyl)phenol: Similar brominated structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Its specific structure allows for targeted modifications and functionalization, making it a valuable compound in various research fields .
Propiedades
Número CAS |
5844-77-9 |
|---|---|
Fórmula molecular |
C14H7Br3O3 |
Peso molecular |
462.91 g/mol |
Nombre IUPAC |
(2,4-dibromo-6-formylphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C14H7Br3O3/c15-10-3-1-2-8(4-10)14(19)20-13-9(7-18)5-11(16)6-12(13)17/h1-7H |
Clave InChI |
ZRFCPLXNCAKHIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



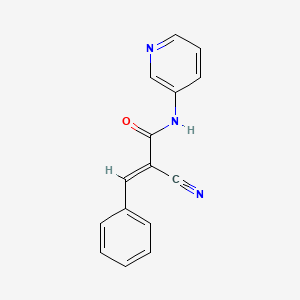
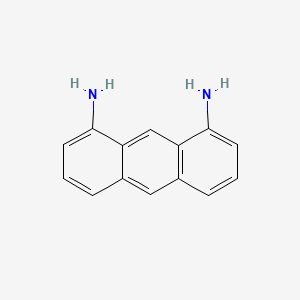
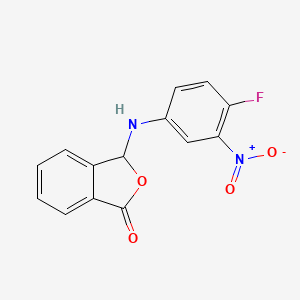
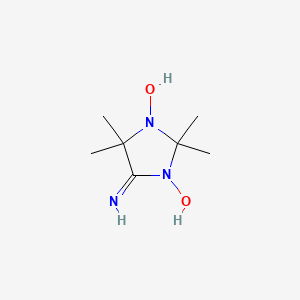
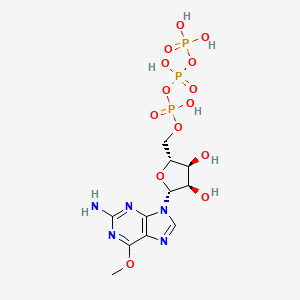
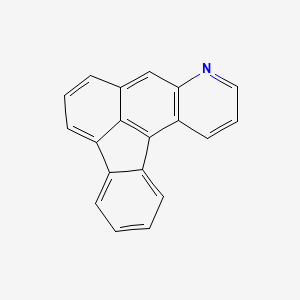
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
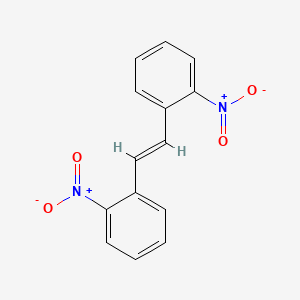
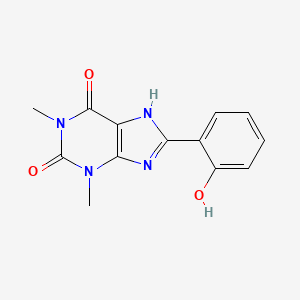
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
